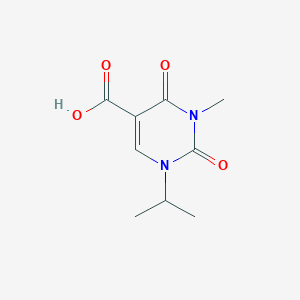
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a carboxylic acid group
Preparation Methods
The synthesis of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable diketone to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been explored for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can vary depending on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-Bis(4-methoxyphenyl)-1-propanone: A related compound with a similar structure but different functional groups.
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Another structurally related compound used in different chemical applications.
5-acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: A compound with similar substituents but a different core structure, leading to distinct chemical and biological properties .
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical behavior and applications.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2,5-bis(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-7-3-12(4-8-14)16-11-17(18(21)22)20(19-16)13-5-9-15(24-2)10-6-13/h3-11H,1-2H3,(H,21,22) |
InChI Key |
UCXSCIDQHUUIBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B14877638.png)
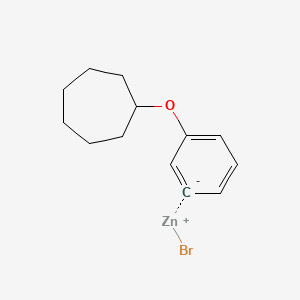
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
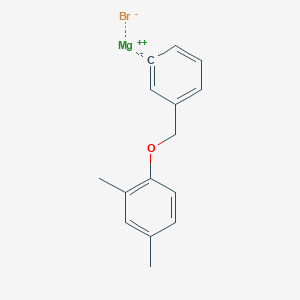
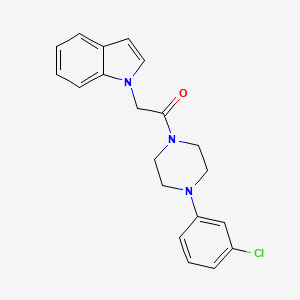
![4-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14877683.png)

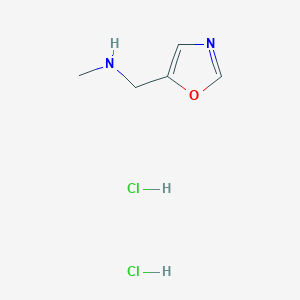
![3-((1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B14877695.png)
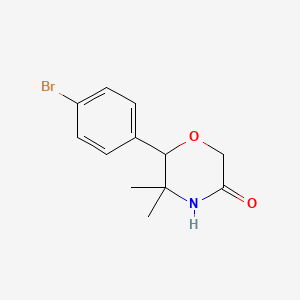
![3-Phenylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877703.png)

![2-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14877706.png)
